molecular formula C8H9FS B13092264 (5-Fluoro-2-methylphenyl)methanethiol

(5-Fluoro-2-methylphenyl)methanethiol

Cat. No.: B13092264
M. Wt: 156.22 g/mol
InChI Key: QBGVVVUUURLNET-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)methanethiol (CAS 1702851-21-5) is a fluorinated organosulfur compound with the molecular formula C8H9FS and a molecular weight of 156.22 g/mol . As a benzenemethanethiol derivative, this compound is classified as a Specialty Material and is intended for Research Use Only (RUO) in laboratory settings . Fluorinated organosulfur compounds are of significant interest in medicinal and chemical research due to the unique properties fluorine imparts, such as altered metabolic stability, lipophilicity, and binding affinity . The incorporation of a fluorine atom into a scaffold like benzenemethanethiol creates a valuable building block for developing new pharmaceuticals, agrochemicals, and materials. Researchers utilize such compounds in various applications, including the synthesis of novel thiopyrans and other complex sulfur-containing heterocycles, which are known to display a broad range of biological activities . The thiol group provides a handle for further chemical modifications, making it a versatile intermediate in exploratory chemistry and drug discovery programs. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)methanethiol

InChI

InChI=1S/C8H9FS/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3

InChI Key

QBGVVVUUURLNET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CS

Origin of Product

United States

Chemical Reactivity, Mechanistic Insights, and Transformative Reactions of 5 Fluoro 2 Methylphenyl Methanethiol

Thiol Group Reactivity and Functionalization

The thiol (-SH) group is the primary site of reactivity in (5-Fluoro-2-methylphenyl)methanethiol, enabling a variety of functionalization reactions. Its reactivity stems from the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond, which can be readily cleaved to form a thiolate anion or a thiyl radical.

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first forming a disulfide and subsequently, under stronger oxidizing conditions, leading to sulfonyl derivatives such as sulfonic acids.

The initial and most common oxidation reaction involves the coupling of two thiol molecules to form a disulfide, bis(5-fluoro-2-methylbenzyl) disulfide. This transformation can be achieved with a wide range of mild oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine. biolmolchem.comresearchgate.net The reaction is often base-catalyzed to facilitate the formation of the more nucleophilic thiolate anion.

Further oxidation of the disulfide or direct, more forceful oxidation of the thiol bypasses the disulfide stage to yield sulfonyl derivatives. Strong oxidizing agents like potassium permanganate, nitric acid, or excess hydrogen peroxide can oxidize the sulfur atom to higher oxidation states, ultimately forming (5-fluoro-2-methylphenyl)methanesulfonic acid. The stepwise oxidation ensures that disulfides are the primary product under mild conditions, while stronger conditions are required to access the sulfonyl derivatives. biolmolchem.com

ReactantOxidizing AgentProductProduct Class
This compoundAir (O₂), H₂O₂, I₂Bis(5-fluoro-2-methylbenzyl) disulfideDisulfide
This compoundKMnO₄, conc. HNO₃(5-Fluoro-2-methylphenyl)methanesulfonic acidSulfonic Acid

The formation of new carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and the thiol group of this compound is an excellent precursor for such transformations. nih.gov These "Thiol-X" reactions encompass a range of processes where the thiol reacts with a substrate to form a thioether.

A prominent example is the thiol-ene reaction , which is a radical addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.orgchem-station.com This reaction, often initiated by UV light or a radical initiator, proceeds via a free-radical chain mechanism:

Initiation: A thiyl radical is formed from the thiol.

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating the thiyl radical to continue the chain. wikipedia.org

This reaction is highly efficient and falls under the category of "click chemistry" due to its high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.orgacs.org

Another fundamental C-S bond-forming reaction is the nucleophilic substitution with alkyl halides (Williamson ether synthesis analogue). The thiol is first deprotonated with a base (e.g., sodium hydroxide) to form the corresponding thiolate, which then acts as a potent nucleophile to displace a halide from an alkyl halide, yielding a thioether.

Reaction TypeReactant XGeneral MechanismProduct
Thiol-ene ReactionAlkene (R-CH=CH₂)Radical Addition(5-F-2-Me-C₆H₃)-CH₂-S-CH₂-CH₂-R
Nucleophilic SubstitutionAlkyl Halide (R-Br)S_N2 Reaction(5-F-2-Me-C₆H₃)-CH₂-S-R

Transition metals can catalyze a variety of transformations involving thiols. nih.gov A key area is the metal-catalyzed hydrothiolation of alkenes and alkynes, which serves as an alternative to the radical-based thiol-ene reaction. For instance, visible-light photoredox catalysis using transition metal complexes, such as those of Ruthenium, can initiate the anti-Markovnikov addition of thiols to olefins. nih.gov

The general catalytic cycle for such a process is as follows:

Photoexcitation: The metal catalyst (e.g., [Ru(bpy)₃]²⁺) absorbs visible light and is excited to a higher energy state ([Ru(bpy)₃]²⁺*).

Electron Transfer: The excited catalyst is a potent oxidant and can abstract an electron from the thiol, which acts as a reductive quencher. This process generates a thiyl radical and the reduced form of the catalyst.

Radical Addition: The thiyl radical adds to the alkene, mirroring the propagation step of the non-catalyzed thiol-ene reaction.

Chain Transfer & Catalyst Regeneration: The resulting carbon-centered radical is reduced by the catalyst, which returns to its ground state, and subsequent protonation yields the final thioether product, completing the catalytic cycle.

These metal-mediated pathways offer mild reaction conditions and high functional group tolerance, making them powerful tools for C-S bond formation. nih.govmdpi.com

Aromatic Ring Functionalization and Substituent Effects

The aromatic ring of this compound is substituted with a fluorine atom, a methyl group, and a methylthiol group. These substituents influence the reactivity and regioselectivity of further functionalization on the aromatic ring.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The directing effects are a combination of inductive and resonance effects. wikipedia.org

Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect. It is an activating group, making the ring more reactive than benzene, and is an ortho, para-director. minia.edu.egsavemyexams.com

Methylthiol Group (-CH₂SH): The -CH₂SH group is separated from the ring by a methylene (B1212753) spacer, so its electronic influence on the aromatic π-system is minimal, primarily acting as a weakly deactivating inductive group.

PositionRelation to -CH₃Relation to -FPredicted Reactivity
C3orthometaModerately favored
C4metaorthoFavored (para to methyl directorially)
C6orthoorthoFavored but potentially hindered

While typically a poor leaving group in S_N1 and S_N2 reactions, fluorine can be an excellent leaving group in nucleophilic aromatic substitution (S_NAr). masterorganicchemistry.com This apparent contradiction is explained by the S_NAr mechanism, which proceeds in two steps:

Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com

Leaving Group Expulsion: The aromaticity is restored by the departure of the leaving group.

The reactivity order for halogens in S_NAr is often F > Cl > Br > I, the reverse of the order seen in S_N2 reactions. masterorganicchemistry.comnih.gov This is because the first step is rate-limiting. Fluorine's high electronegativity strongly withdraws electron density from the ring through its inductive effect. This makes the ipso-carbon more electrophilic and strongly stabilizes the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining step. stackexchange.comreddit.com The strength of the C-F bond is irrelevant to the rate, as its cleavage occurs in the second, faster step. masterorganicchemistry.com

For this compound, a strong nucleophile could potentially attack the C5 position and displace the fluoride (B91410) ion. The reaction would be further facilitated if additional strong electron-withdrawing groups were present on the ring, particularly at the ortho and para positions relative to the fluorine atom. doubtnut.combeilstein-journals.org

Mechanistic Investigations of Key Reactions Involving this compound Analogues

A deeper understanding of the chemical behavior of this compound and its analogues necessitates detailed mechanistic investigations. By exploring reaction pathways, transition states, reaction kinetics, and stereochemical outcomes, a comprehensive picture of their reactivity can be constructed. Such studies are crucial for optimizing existing synthetic routes and designing novel chemical transformations.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of organic reactions. researchgate.net Through methods like Density Functional Theory (DFT), the entire reaction path of a chemical transformation can be mapped out, providing valuable insights into the energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.netresearchgate.net

For analogues of this compound, such as benzyl (B1604629) derivatives, computational models have been employed to study the effect of substituents on the structure and energy of transition states in Sₙ2 reactions. huji.ac.il These studies indicate that substituents can have a significant impact on the geometry of the transition state. huji.ac.il DFT calculations have been successfully used to investigate the reaction pathways of various fluorinated organic compounds, including the transformation of fluorotelomer sulfonates initiated by hydroxyl radicals. researchgate.netnih.gov In these studies, the calculation of rate constants from transition-state theory helps in identifying the optimal reaction pathways. nih.gov

The general approach to computationally studying a reaction mechanism, for instance, a bimolecular nucleophilic substitution (Sₙ2) reaction, involves several key steps. sciforum.netmdpi.com Initially, the geometries of the reactants, products, and any potential intermediates are optimized to find their lowest energy conformations. researchgate.net Subsequently, a search for the transition state connecting the reactants and products is performed. mdpi.com This is a critical step, as the transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. researchgate.net Frequency calculations are then carried out to confirm the nature of the stationary points; reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The effect of the solvent is often included in these calculations using models like the Polarizable Continuum Model (PCM), as solvents can significantly influence reaction rates and mechanisms. researchgate.netsciforum.net For Sₙ2 reactions, for example, increasing solvent polarity has been observed to decrease reaction rates. researchgate.netmdpi.com

Table 1: Key Aspects of Computational Analysis of Reaction Mechanisms

Aspect InvestigatedComputational MethodInformation Gained
Reaction Pathway Mapping Density Functional Theory (DFT)Identification of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net
Transition State Geometry Transition State Search AlgorithmsThe 3D structure of the highest energy point along the reaction coordinate. huji.ac.ilmdpi.com
Activation Energy Calculation of energy differencesThe energy barrier that must be overcome for the reaction to occur. koreascience.kr
Solvent Effects Polarizable Continuum Model (PCM)The influence of the solvent on the energetics and mechanism of the reaction. researchgate.netsciforum.net

Kinetic Studies and Stereochemical Control

Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For reactions involving analogues of this compound, such as substituted benzyl compounds, kinetic data is crucial for understanding reaction mechanisms.

The stereochemical outcome of a reaction is another critical aspect of its mechanism. When a reaction occurs at a chiral center, it can proceed with inversion of configuration, retention of configuration, or racemization. beilstein-journals.org The specific outcome provides valuable clues about the reaction mechanism. For example, a classic Sₙ2 reaction proceeds with a complete inversion of stereochemistry, whereas an ideal Sₙ1 reaction leads to a fully racemized product. beilstein-journals.org

In a study on the C-F bond activation of a chiral benzyl fluoride analogue, it was found that the stereochemical outcome depends on the nature of the nucleophile. beilstein-journals.org Strong nucleophiles in the presence of hydroxyl-based hydrogen-bond donors resulted in an Sₙ2-like mechanism with almost complete inversion of configuration at the stereogenic center. beilstein-journals.org This demonstrates that even for reactions that are typically difficult, such as the cleavage of a C-F bond, a high degree of stereochemical control can be achieved under appropriate conditions. beilstein-journals.org

The table below summarizes the expected stereochemical outcomes for different nucleophilic substitution mechanisms at a chiral center, which would be applicable to chiral analogues of this compound.

Table 2: Expected Stereochemical Outcomes in Nucleophilic Substitution Reactions

Reaction MechanismStereochemical OutcomeMechanistic Implication
Sₙ1 RacemizationFormation of a planar carbocation intermediate that can be attacked from either face. beilstein-journals.org
Sₙ2 Inversion of ConfigurationBackside attack of the nucleophile, leading to a Walden inversion. beilstein-journals.org
Mixed Sₙ1/Sₙ2 Partial RacemizationA combination of both pathways is operative. beilstein-journals.org

While specific kinetic rate constants and detailed stereochemical studies for this compound were not found in the surveyed literature, the principles derived from studies of its analogues provide a solid foundation for predicting its behavior. The presence of the fluorine atom and the methyl group on the phenyl ring are expected to influence both the electronic and steric properties of the molecule, thereby affecting reaction rates and potentially the stereochemical course of reactions at the benzylic position.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Methylphenyl Methanethiol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Analysis

High-resolution spectroscopy offers a powerful suite of tools for determining the precise atomic connectivity and electronic environment of (5-Fluoro-2-methylphenyl)methanethiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each provide complementary pieces of the structural puzzle.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the molecule's covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The aromatic region is particularly informative, showing three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6) is expected to appear as a doublet of doublets due to coupling with both the adjacent H-4 and the fluorine atom at C-5. The proton at H-4 will similarly be split, while the H-3 proton will appear as a doublet coupled to H-4. The methylene (B1212753) (-CH₂-) protons typically appear as a singlet, though coupling to the thiol proton may cause slight broadening. The methyl (-CH₃) protons also yield a singlet, while the thiol (-SH) proton signal is often a broad singlet due to chemical exchange and quadrupole effects, though it can appear as a triplet if coupled to the methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C-5) is easily identified by its large one-bond coupling constant (¹J(C-F)), typically in the range of 240-250 Hz, appearing as a doublet. Other aromatic carbons also exhibit smaller couplings to the fluorine atom (²J(C-F), ³J(C-F)). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents. The methylene carbon (-CH₂SH) and the methyl carbon (-CH₃) are observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: As a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly sensitive to the local electronic environment. dickinson-wright.com The spectrum of this compound is expected to show a single resonance for the fluorine atom. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6), providing further confirmation of the substitution pattern. The chemical shift, typically referenced to an external standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. mdpi.com

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~7.10ddJ(H-H) ≈ 8.5, J(H-F) ≈ 5.5Aromatic H-4
¹H~6.95ddJ(H-H) ≈ 8.5, J(H-F) ≈ 9.0Aromatic H-6
¹H~7.20dJ(H-H) ≈ 8.5Aromatic H-3
¹H~3.70dJ(H-H) ≈ 7.7-CH₂-
¹H~2.25s--CH₃
¹H~1.65tJ(H-H) ≈ 7.7-SH
¹³C~162 (d)d¹J(C-F) ≈ 245C-5
¹³C~139 (d)d²J(C-F) ≈ 22C-2
¹³C~125 (d)d²J(C-F) ≈ 21C-6
¹³C~132 (d)d³J(C-F) ≈ 8C-3
¹³C~115 (d)d³J(C-F) ≈ 8C-4
¹³C~135 (d)d⁴J(C-F) ≈ 3C-1
¹³C~28s--CH₂-
¹³C~19s--CH₃
¹⁹F~ -115m-Ar-F

High-accuracy mass spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₈H₉FS), the calculated exact mass is 156.0436 Da. HRMS analysis would confirm this mass, thereby verifying the elemental composition.

Electron ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The molecular ion peak (M⁺˙) is expected at m/z 156. A characteristic fragmentation pathway for benzyl-type compounds is the cleavage of the C-S bond to form a stable benzyl (B1604629) cation. The primary fragmentation pathways for this molecule would likely include:

Loss of a thiol radical (•SH): This would result in a fragment ion at m/z 123 (M - 33).

Formation of the fluorotropylium ion: The initial benzyl cation (m/z 123) can rearrange to a more stable tropylium-like structure.

Loss of the methanethiol (B179389) radical (•CH₂SH): This cleavage would lead to a fragment at m/z 109 (M - 47).

m/z (Predicted)IdentityFragmentation Pathway
156[M]⁺˙Molecular Ion
123[M - SH]⁺Loss of thiol radical
109[M - CH₂SH]⁺Loss of methanethiol radical

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups.

S-H Stretch: The thiol S-H stretching vibration is a key diagnostic peak. It typically appears as a weak, sharp band in the IR spectrum around 2550-2600 cm⁻¹. In the Raman spectrum, this peak is often more intense.

C-F Stretch: The C-F stretch gives rise to a very strong absorption in the IR spectrum, usually in the 1250-1100 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring exhibits several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

The combination of IR and Raman spectra provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of its functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)TechniqueExpected Intensity
Aromatic C-H Stretch3100-3000IR, RamanMedium
Aliphatic C-H Stretch2980-2850IR, RamanMedium-Strong
S-H Stretch2600-2550IR, RamanWeak (IR), Medium (Raman)
Aromatic C=C Stretch1600-1450IR, RamanMedium-Strong
C-F Stretch1250-1100IRStrong

X-ray Crystallography for Solid-State Structural Determination

While no experimental crystal structure for this compound has been reported in the literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions.

Based on the structures of analogous fluorinated and thiophenol compounds, one could hypothesize the nature of the crystal packing. gazette.gc.canih.gov Intermolecular forces would likely play a significant role in the solid-state structure. These could include:

Weak S-H···F or S-H···S hydrogen bonds: These interactions would link molecules into chains or networks.

π-π stacking: The aromatic rings could stack in an offset fashion to minimize repulsion and maximize attraction.

C-H···π interactions: The methyl or methylene C-H bonds could interact with the electron-rich face of an adjacent aromatic ring.

A hypothetical crystal structure determination would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom, offering an unparalleled level of structural detail.

Advanced Optical Spectroscopy (e.g., UV-Vis, Fluorescence, Resonance Light Scattering) for Electronic Transitions and Aggregation Phenomena

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. Benzene itself has characteristic π → π* transitions. The presence of the methyl, fluoro, and methanethiol substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. Both the methyl (-CH₃) and methanethiol (-CH₂SH) groups are generally considered auxochromes that can cause a bathochromic (red) shift in the absorption bands.

Simple aromatic thiols are not typically known for strong fluorescence, as the sulfur atom can promote intersystem crossing to the triplet state, quenching fluorescence. However, weak fluorescence might be observable. Fluorescence spectroscopy, where a molecule is excited at its absorption wavelength and the emission at a longer wavelength is measured, could provide insights into the excited state properties. The emission spectrum, if detectable, would be sensitive to the polarity of the solvent and could be used to study aggregation phenomena, as the formation of aggregates can alter the electronic environment and, consequently, the fluorescence properties. Resonance Light Scattering (RLS) is another technique particularly sensitive to the formation of molecular aggregates, which would manifest as a significant increase in scattering intensity.

Theoretical and Computational Chemistry of 5 Fluoro 2 Methylphenyl Methanethiol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of (5-Fluoro-2-methylphenyl)methanethiol. These computational approaches model the molecule at the subatomic level, offering a detailed view of its structure and energetic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency for studying molecular properties. mdpi.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can optimize the molecular geometry to find its most stable three-dimensional structure. nih.govresearchgate.net

From the optimized structure, various global chemical reactivity descriptors can be calculated to predict the molecule's stability and reactivity. mdpi.com These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness (η), which measures resistance to charge transfer, and electrophilicity (ω), which describes the capability of a species to accept electrons. researchgate.netmdpi.com A molecule with a higher chemical hardness and lower electrophilicity is generally more stable and less reactive. mdpi.com The electronic chemical potential (µ) is another key descriptor that indicates the tendency of electrons to escape from the system. mdpi.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT Note: These values are illustrative examples based on typical ranges for similar organic molecules and are not derived from specific experimental or computational results for this exact compound.

Descriptor Symbol Formula Hypothetical Value Interpretation
Total Energy E_total - -2500 eV Represents the total electronic energy of the molecule at its optimized geometry.
Chemical Hardness η (E_LUMO - E_HOMO) / 2 2.5 eV A higher value suggests greater stability and lower reactivity. researchgate.net
Electronic Chemical Potential µ (E_HOMO + E_LUMO) / 2 -3.5 eV Measures the "escaping tendency" of electrons; a more negative value indicates higher stability. mdpi.com
Electrophilicity Index ω µ² / (2η) 2.45 eV A higher value indicates a greater capacity to act as an electrophile. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net This gap is directly related to the chemical hardness of the molecule. researchgate.net Analysis of the spatial distribution of these orbitals can also predict how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Orbital Energies and Related Reactivity Parameters Note: These values are for illustrative purposes.

Parameter Symbol Formula Hypothetical Value Significance
HOMO Energy E_HOMO - -6.0 eV Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy E_LUMO - -1.0 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO 5.0 eV A larger gap correlates with higher stability and lower chemical reactivity. researchgate.net
Ionization Potential IP -E_HOMO 6.0 eV Energy required to remove an electron; a higher IP suggests greater stability. nih.gov
Electron Affinity EA -E_LUMO 1.0 eV Energy released when an electron is added; a higher EA indicates a better electron acceptor. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, colors are used to represent different potential values. Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions of neutral or near-zero potential. For this compound, an MEP map would likely show a negative potential (red) around the fluorine atom and the sulfur atom due to the high electronegativity and lone pairs of these atoms, respectively. The hydrogen atom of the thiol group (-SH) would likely exhibit a positive potential (blue), making it a site for nucleophilic interaction.

Molecular Dynamics and Conformation Analysis

While quantum calculations provide a static picture of a molecule, molecular dynamics (MD) simulations and conformational analysis explore its dynamic behavior, including the different shapes it can adopt and how its constituent parts move over time.

This compound is a flexible molecule with several rotatable single bonds, primarily the C(phenyl)-C(methylene) bond, the C-S bond, and the S-H bond. Rotation around these bonds gives rise to different spatial arrangements known as conformations or rotamers. nih.gov The collection of all possible conformations and their relative energies constitutes the molecule's conformational landscape.

Computational methods can be used to explore this landscape by calculating the energy as a function of the dihedral angles of these key bonds. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. copernicus.org In some molecules, particularly with bulky substituents, rotation around a bond can be significantly hindered, leading to stable, isolable rotational isomers (atropisomers) or distinct conformers that are observable on the NMR timescale. copernicus.org For this compound, analysis would reveal the preferred orientation of the -CH₂SH group relative to the substituted phenyl ring.

In the solid or liquid state, molecules of this compound interact with each other through various non-covalent forces. The thiol group (-SH) can act as a weak hydrogen bond donor. youtube.com Although sulfur is less electronegative than oxygen, the S-H bond is polarized, allowing it to form weak hydrogen bonds with electron-rich atoms like the fluorine or sulfur atom of a neighboring molecule.

In a crystal lattice, these weak intermolecular interactions, along with van der Waals forces, dictate how the molecules pack together. Another potential interaction is π-π stacking, where the aromatic phenyl rings of adjacent molecules align in a parallel or slipped-parallel fashion. nih.gov Such interactions, including weak hydrogen bonds and π-π stacking, are crucial for stabilizing the crystal structure. nih.gov The specific arrangement of molecules in the crystal can, in turn, influence the bulk properties of the material.

Prediction of Thermochemical Properties (e.g., formation enthalpies)

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific research findings or predicted thermochemical properties for this compound. Consequently, data regarding its predicted enthalpy of formation and other thermochemical parameters are not available at this time.

Theoretical and computational chemistry serve as powerful tools for predicting the thermochemical properties of molecules, thereby providing insights into their stability and reactivity. Methodologies such as G3 theory and others are often employed to calculate gas-phase enthalpies of formation with a high degree of accuracy, often showing excellent agreement with experimental data where available. These computational studies are invaluable, particularly for compounds where experimental determination is challenging or has not yet been performed.

While there is a lack of specific data for this compound, the scientific community continues to apply computational methods to a wide array of organic molecules. For instance, research on similar compounds, such as substituted aromatic thiols or other fluorinated methylphenyl derivatives, could potentially serve as a basis for future computational studies on this specific molecule. However, without dedicated research, any discussion of its thermochemical properties would be purely speculative.

Further computational studies would be necessary to determine the thermochemical properties of this compound. Such research would involve the use of sophisticated quantum chemical calculations to model the molecule and predict its energetic characteristics, including its enthalpy of formation.

Applications in Materials Science and Chemical Engineering

Polymer Chemistry and Polymer Modification

The presence of a thiol group makes (5-Fluoro-2-methylphenyl)methanethiol a prime candidate for thiol-ene click chemistry, a powerful and efficient method for polymer synthesis and modification. This, combined with the influence of the fluoro and methyl groups on polymer properties, opens up a wide array of possibilities in macromolecular design.

Thiol-ene click chemistry is a highly efficient and versatile reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This reaction is characterized by its high yields, rapid reaction rates, insensitivity to oxygen and water, and mild reaction conditions, often initiated by light (photo-initiated) or heat. The general mechanism involves the formation of a thiyl radical, which then adds to the ene, followed by a chain transfer reaction with another thiol molecule to propagate the radical and form the final thioether product.

This compound can be effectively employed as a chain transfer agent or a monomer in thiol-ene polymerizations. When used with multifunctional 'ene' monomers, it can participate in the formation of cross-linked polymer networks. The fluorine atom on the phenyl ring can impart unique properties to the resulting polymer, such as low surface energy, hydrophobicity, and chemical resistance. The methyl group can influence the polymer's solubility and thermal properties.

Table 1: Potential 'Ene' Monomers for Thiol-Ene Click Chemistry with this compound

'Ene' Monomer ClassSpecific ExamplesPotential Polymer Properties
Acrylates and MethacrylatesPoly(ethylene glycol) diacrylate, Trimethylolpropane triacrylateFlexible networks, hydrogels
Allyl CompoundsTriallyl isocyanurate, Diallyl phthalateHigh cross-link density, thermal stability
Norbornene DerivativesDicyclopentadiene, Ethylidene norborneneHigh glass transition temperature, rigid materials

Post-polymerization modification is a critical strategy for introducing specific functionalities into existing polymers, thereby altering their properties for targeted applications. The thiol group of this compound is an excellent handle for such modifications. Polymers containing 'ene' functionalities, such as those with pendant allyl or vinyl groups, can be readily functionalized by reacting them with this thiol compound through thiol-ene click chemistry.

This approach allows for the precise introduction of the fluorinated aromatic moiety onto the polymer backbone. This can be particularly useful for surface modification of materials, where the introduction of fluorine can significantly alter surface properties like wettability and friction. For instance, a hydrophilic polymer could be rendered hydrophobic by grafting this compound onto its surface.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low refractive index, and low surface energy, which translates to hydrophobicity and oleophobicity. By incorporating this compound as a monomer or a modifying agent, it is possible to design novel fluorinated polymers with precisely tuned properties.

The degree of fluorination, and thus the extent of hydrophobicity, can be controlled by the amount of the thiol incorporated into the polymer structure. The presence of the aromatic ring and the methyl group can also influence the polymer's processability and mechanical properties. For example, the rigidity of the phenyl ring can enhance the thermal stability of the polymer, while the methyl group can improve its solubility in organic solvents.

Advanced Functional Materials

Beyond polymer chemistry, the unique electronic and surface properties imparted by the fluorinated aromatic thiol structure of this compound make it a promising building block for a range of advanced functional materials.

In the realm of organic electronics, small molecules with specific electronic properties are crucial for the development of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electron-withdrawing nature of the fluorine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic molecules.

This compound can serve as a precursor or a building block for the synthesis of more complex organic molecules intended for use as small molecule donors in OPV devices. The thiol group provides a convenient point of attachment for further chemical modifications to tune the electronic properties and optimize the molecule's performance in a device. The fluorine substitution can enhance the open-circuit voltage (Voc) of the OPV cell and improve the molecule's stability.

The low surface energy associated with fluorinated compounds makes this compound a valuable component for creating specialized coatings. The thiol group can readily react with various surfaces, including metals (like gold, silver, and copper) and metal oxides, to form self-assembled monolayers (SAMs).

These SAMs, with the fluorinated aromatic part oriented away from the surface, can create highly hydrophobic and oleophobic surfaces. Such coatings are desirable for a variety of applications, including anti-fouling surfaces, anti-graffiti coatings, and low-friction surfaces for microfluidic devices. The ability to tailor the surface properties by simply applying a solution of the thiol makes this a versatile and powerful method for surface functionalization.

Catalysis and Ligand Design for Metal Complexes

The utility of this compound as a ligand in transition-metal catalysis is an area of potential but, as of now, underexplored application. The core of its potential lies in the thiol (-SH) group, which is a well-known coordinating agent for a variety of metal ions.

Theoretical Potential and Research Interest: The thiol functional group can deprotonate to form a thiolate (RS⁻), which is a soft donor that typically forms strong covalent bonds with soft metal centers such as copper (Cu), silver (Ag), gold (Au), palladium (Pd), and mercury (Hg). The presence of both a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric effects that could be exploited in ligand design:

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electron density on the sulfur atom, potentially modifying the binding affinity and redox properties of the resulting metal complex.

Steric Effects: The methyl group, positioned ortho to the methanethiol (B179389) group, provides steric bulk that could influence the coordination geometry around the metal center, create specific binding pockets, and affect the stability and catalytic activity of the complex.

Despite this theoretical potential for creating specialized ligands for catalysts, specific examples of metal complexes incorporating this compound or their application in catalytic processes are not detailed in current research literature.

Precursor in Industrial Chemical Synthesis (excluding direct pesticide applications)

This compound serves as a specialized building block in organic synthesis, primarily valued for its unique combination of reactive functional groups. Its role as a precursor in industrial chemical synthesis is centered on its ability to introduce the 5-fluoro-2-methylbenzylthio moiety into larger molecules.

The compound can undergo various chemical reactions typical of thiols, such as:

Nucleophilic Substitution: The thiol group is a potent nucleophile and can react with electrophiles (e.g., alkyl halides) to form thioethers. This is a common strategy for building more complex molecular frameworks.

Oxidation: The thiol can be oxidized to form disulfides or, under stronger conditions, sulfonic acids. These derivatives have different chemical properties and potential applications.

While it is positioned as an intermediate for synthesizing complex organic molecules, which may include pharmaceuticals or other specialty chemicals, specific, large-scale industrial synthesis pathways that utilize this compound as a starting precursor are not explicitly described in publicly accessible documents. Its application appears to be primarily in the realm of research and development rather than established industrial manufacturing processes.

Derivatives and Analogues of 5 Fluoro 2 Methylphenyl Methanethiol: Structure Property Relationships in Chemical Research

Systematic Modification of Aromatic Substituents (e.g., positional isomerism of fluorine and methyl groups)

Structural isomerism, where molecules share the same chemical formula but have different arrangements of atoms, is a key concept in chemistry. A specific type, positional isomerism, occurs when functional groups or other substituents can occupy different positions on the same carbon framework. creative-chemistry.org.uklibretexts.org In the context of (5-Fluoro-2-methylphenyl)methanethiol, the fluorine and methyl groups are positioned on the benzene (B151609) ring relative to the methanethiol (B179389) group and to each other. Altering these positions creates a set of isomers, each with potentially distinct physicochemical and biological properties.

While specific research on the positional isomers of this compound is not extensively detailed in the available literature, the principle can be illustrated by studies on related fluorinated aromatic compounds. For instance, in the development of antitumor 2-(4-aminophenyl)benzothiazoles, the position of fluorine substitution on the benzothiazole (B30560) nucleus had a profound impact on the biological activity profile. bohrium.comnih.gov Synthetic routes were devised to create a series of mono- and difluorinated analogues, and it was found that isomers with fluorine at different positions exhibited varied cytotoxicity and dose-response relationships in cancer cell lines. bohrium.comnih.gov For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a potent agent with a broad spectrum of action, distinct from its 6-fluoro isomer. nih.gov This demonstrates that even a subtle change in the placement of a fluorine atom can lead to significant differences in a molecule's properties and function.

The table below illustrates the potential positional isomers of fluoromethylphenylmethanethiol, highlighting the structural variations.

Compound NameFluorine PositionMethyl PositionMethanethiol Position
(3-Fluoro-2-methylphenyl)methanethiol321
(4-Fluoro-2-methylphenyl)methanethiol421
This compound521
(6-Fluoro-2-methylphenyl)methanethiol621
(2-Fluoro-3-methylphenyl)methanethiol231
(4-Fluoro-3-methylphenyl)methanethiol431

This table represents a subset of possible positional isomers for illustrative purposes.

Heteroatom Analogs and Related Sulfur-Containing Scaffolds (e.g., fluorinated thiadiazoles, benzothiazoles)

Replacing the core phenylmethanethiol structure with sulfur-containing heterocyclic scaffolds like thiadiazoles and benzothiazoles creates heteroatom analogs. These rings, which incorporate nitrogen and sulfur, introduce new structural and electronic features. The inclusion of fluorine into these scaffolds further modulates their properties, a strategy widely used in drug discovery. nih.govfrontiersin.org

Fluorinated Benzothiazoles: The benzothiazole ring system is considered a "privileged structure" in medicinal chemistry. nih.gov Fluorine has been incorporated into benzothiazole analogues to enhance their biological activity. nih.gov For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to possess potent and selective antitumor properties. bohrium.comnih.gov The fluorine substitution in the benzothiazole ring can prevent metabolic hydroxylation, thereby improving the compound's metabolic stability while retaining its desired cytotoxicity against sensitive cancer cell lines. bohrium.com The synthesis of these compounds often involves the cyclization of precursor thiobenzanilides. nih.gov

Fluorinated Thiadiazoles: Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. There are several isomers, including 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole, which are common motifs in pharmacologically active compounds. isres.org The incorporation of fluorine or trifluoromethyl groups into thiadiazole derivatives has been explored to develop new therapeutic agents. nih.gov For instance, novel fluorinated compounds linking a 1,3,4-thiadiazole ring to other heterocyclic systems have been synthesized and evaluated for their anticancer activities. nih.govorientjchem.org Some of these derivatives have shown potent antiproliferative activity, in some cases exceeding that of reference drugs like 5-fluorouracil. nih.gov

The table below summarizes key findings for these related sulfur-containing scaffolds.

ScaffoldExample Compound ClassKey Research FindingsReference(s)
Benzothiazole Fluorinated 2-(4-Aminophenyl)benzothiazolesPotent and selective in vitro cytotoxicity against human breast cancer cell lines. Fluorine position influences the dose-response relationship. bohrium.comnih.gov
Thiadiazole Fluorinated pyrazolo[3,4-d]pyrimidines with a 1,3,4-thiadiazole ringSome derivatives with trifluoromethyl substituents exhibit high in vitro antitumor activity against human leukemia cells. nih.gov
Thiadiazole Disulfides containing a 1,3,4-thiadiazole moietyCertain compounds showed better antiproliferative activities against lung cancer cell lines than the reference drug 5-fluorouracil. nih.gov

Impact of Fluorine Substitution on Electronic, Steric, and Conformational Properties

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties due to fluorine's unique characteristics. numberanalytics.com These changes can be categorized into electronic, steric, and conformational effects.

Electronic Effects: Fluorine is the most electronegative element, giving the carbon-fluorine (C-F) bond a highly polarized nature. nih.gov This results in a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. numberanalytics.com This modification can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com A larger gap can lead to increased molecular stability and reduced reactivity towards electrophiles. numberanalytics.com In the case of aromatic thiols, fluorination of the phenyl rings can enhance the localization of excited electrons in the LUMO, which can affect processes like electron transfer at molecule-metal interfaces. nih.govbohrium.com

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius that is only slightly larger than that of hydrogen. nih.gov This means it can often mimic hydrogen sterically, allowing a fluorinated molecule to fit into an enzyme's active site similarly to its non-fluorinated counterpart. nih.gov However, the presence of fluorine can still introduce significant steric hindrance that can influence reactivity and molecular shape. numberanalytics.comnumberanalytics.com

The following table summarizes the key impacts of fluorine substitution.

PropertyImpact of Fluorine SubstitutionRationaleReference(s)
Electronic Strong electron-withdrawing inductive effect.High electronegativity of fluorine. numberanalytics.com
Increased HOMO-LUMO gap.Lowering of HOMO energy and raising of LUMO energy. numberanalytics.com
Altered electron transfer properties.Enhanced localization of excited electrons in the LUMO. nih.gov
Steric Minimal steric bulk compared to other halogens.Small van der Waals radius, similar to hydrogen. nih.gov
Can introduce steric hindrance affecting reactivity.Repulsive interactions between atoms in close proximity. numberanalytics.comnumberanalytics.com
Conformational Influences preferred molecular conformation.Polarity of the C-F bond leads to specific electrostatic and hyperconjugative interactions. nih.gov
Can stabilize specific conformers via nonclassical hydrogen bonds.Interaction between the polarized C-F bond and nearby C-H bonds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-fluoro-2-methylphenyl)methanethiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, transition metal-free catalytic reduction of primary amides (e.g., using potassium complexes) has been applied to analogous fluorinated benzamides, yielding amines that can be functionalized to thiols . Key parameters include temperature (e.g., 80–120°C), solvent polarity (toluene or THF), and catalyst loading (2–5 mol%). Characterization via 1H^1H/13C^{13}C NMR and LC-MS is critical to confirm purity and structural integrity.

Q. How can acid-base properties of catalysts affect the reactivity of the thiol group in this compound?

  • Methodological Answer : Acidic catalysts (e.g., zeolites) favor electrophilic activation of the thiol group, while basic catalysts (e.g., K2_2WO4_4/Al2_2O3_3) enhance nucleophilicity. Studies on methanol thiolation show that weaker Lewis acids and stronger basic sites improve selectivity for thiols over sulfides by stabilizing intermediates . Adjusting catalyst supports (e.g., alumina vs. silica) can modulate these properties.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}F NMR detects fluorine environments; 1H^1H NMR identifies methyl and aromatic protons.
  • MS : High-resolution ESI-MS confirms molecular weight (expected m/z ~170–172 for C8_8H9_9FS).
  • IR : S-H stretching (~2550 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its reactivity in nonpolar solvents?

  • Methodological Answer : Computational studies (DFT or MP2 with augmented basis sets) reveal that the thiol group adopts a gauche conformation relative to the aromatic ring, stabilizing intramolecular S–H···F interactions. This reduces thiol acidity and alters nucleophilic attack pathways. Experimental validation via variable-temperature NMR and X-ray crystallography is recommended .

Q. Can this compound act as a ligand in transition-metal catalysis, and what factors dictate its coordination behavior?

  • Methodological Answer : The thiol group can bind to metals (e.g., Pd, Cu) in η1^1-S or bridging modes. Steric hindrance from the 2-methyl group may limit coordination geometry. Testing in cross-coupling reactions (e.g., Ullmann or C-S bond formation) under inert atmospheres (N2_2/Ar) with Pd(OAc)2_2 or CuI catalysts is advised. Monitor ligand lability via in situ Raman spectroscopy .

Q. What are the environmental degradation pathways of this compound, and how do its metabolites interact with atmospheric sulfur cycles?

  • Methodological Answer : Oxidative degradation via OH radicals (simulated using UV/H2_2O2_2 systems) generates sulfonic acids and fluorinated aromatics. Atmospheric modeling (e.g., GEOS-Chem) predicts that methanethiol derivatives prolong dimethyl sulfide (DMS) lifetime, enhancing aerosol formation and climate cooling effects. Field studies require GC-MS analysis of ocean/air samples to track emissions .

Q. How do intermolecular interactions between this compound and aromatic systems affect its aggregation in solution?

  • Methodological Answer : π-π stacking between fluorinated aryl groups and S–H···π interactions drive self-assembly. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) quantify aggregate size. Solvent polarity (e.g., hexane vs. DMSO) and concentration-dependent NMR NOE effects provide mechanistic insights .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic activities for thiolation reactions: How can researchers reconcile conflicting data?

  • Methodological Answer : Contradictions often arise from differences in catalyst pretreatment (calcination temperature, reduction protocols) or reactant ratios. Systematic studies using standardized catalysts (e.g., K2_2WO4_4/Al2_2O3_3) and controlled moisture levels (<50 ppm H2_2O) are critical. Meta-analyses of activation energies (Arrhenius plots) and selectivity-conversion trade-offs (e.g., via Table 6 in ) help identify optimal conditions.

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